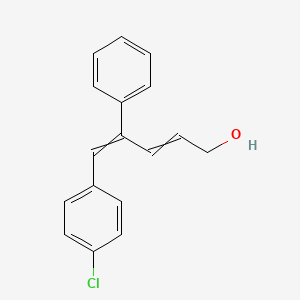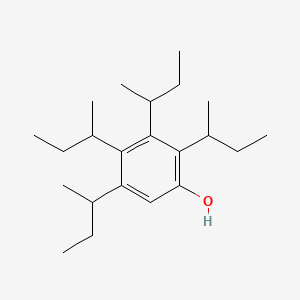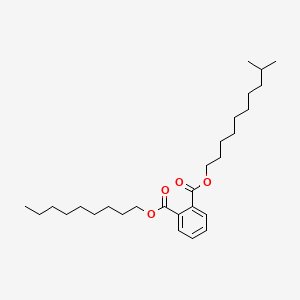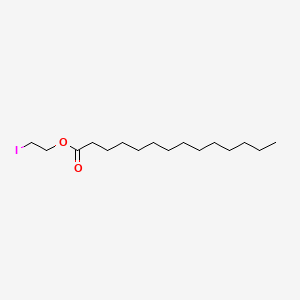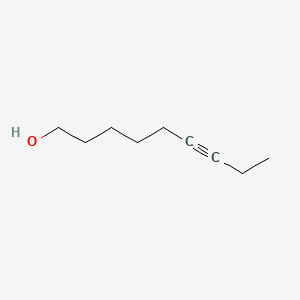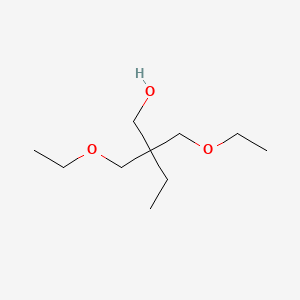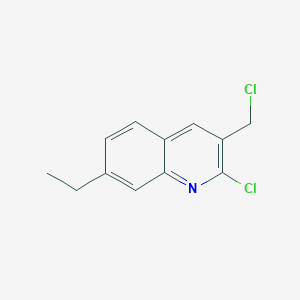![molecular formula C20H20O3 B12641970 (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one is a complex organic compound with a unique structure that includes a dibenzo-oxacycloundecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the dibenzo-oxacycloundecin ring: This can be achieved through a series of cyclization reactions.
Introduction of the methoxy and methyl groups: These functional groups are usually added through substitution reactions using appropriate reagents under controlled conditions.
Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,j
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one include other dibenzo-oxacycloundecin derivatives and compounds with similar ring structures and functional groups.
Uniqueness
What sets (E)-12-Methoxy-7-methyl-9,10-dihydrodibenzob,joxacycloundecin-5(8H)-one apart is its specific combination of functional groups and its unique ring structure. This gives it distinct chemical and biological properties that may not be shared by other similar compounds.
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(10E)-17-methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one |
InChI |
InChI=1S/C20H20O3/c1-14-6-5-7-15-13-16(22-2)10-11-19(15)23-20-9-4-3-8-17(20)18(21)12-14/h3-4,8-13H,5-7H2,1-2H3/b14-12+ |
InChI Key |
VYQIIXQXVUQGPL-WYMLVPIESA-N |
Isomeric SMILES |
C/C/1=C\C(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


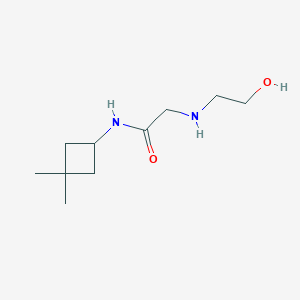

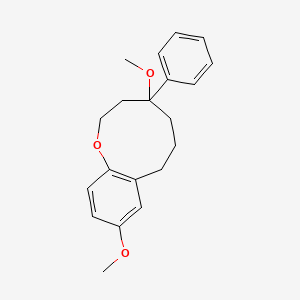
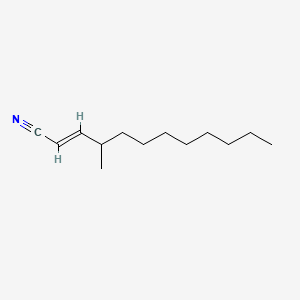
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

